molecular formula C27H25N5O2S4 B11098775 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide

Cat. No.: B11098775
M. Wt: 579.8 g/mol
InChI Key: NUNIPHROEHTAIJ-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that features a unique combination of thiadiazole, benzothiazole, and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole-2-thiol, 2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl bromide, and 2-mercapto-1,3-benzothiazole. The synthesis may proceed through nucleophilic substitution, condensation, and cyclization reactions under controlled conditions such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1,3,4-thiadiazole-2-thiol
  • 2-mercapto-1,3-benzothiazole
  • 2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl bromide

Uniqueness

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is unique due to its combination of thiadiazole, benzothiazole, and carbazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H25N5O2S4

Molecular Weight

579.8 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C27H25N5O2S4/c1-15(36-27-31-30-16(2)37-27)25(34)28-17-11-12-20-23(13-17)38-26(29-20)35-14-24(33)32-21-9-5-3-7-18(21)19-8-4-6-10-22(19)32/h3,5,7,9,11-13,15H,4,6,8,10,14H2,1-2H3,(H,28,34)

InChI Key

NUNIPHROEHTAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC(C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64

Origin of Product

United States

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